molecular formula C17H13N3 B2984981 2-(7-Methyl-1H-indol-3-yl)quinoxaline CAS No. 1817720-62-9

2-(7-Methyl-1H-indol-3-yl)quinoxaline

Cat. No.: B2984981
CAS No.: 1817720-62-9
M. Wt: 259.312
InChI Key: JYQWSTNKEZYSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methyl-1H-indol-3-yl)quinoxaline is a heterocyclic compound that features both an indole and a quinoxaline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1H-indol-3-yl)quinoxaline typically involves the condensation of 7-methylindole with a quinoxaline derivative. One common method includes the reaction of 7-methylindole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1H-indol-3-yl)quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can modify the indole ring to produce different functionalized derivatives .

Scientific Research Applications

2-(7-Methyl-1H-indol-3-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1H-indol-3-yl)quinoxaline is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the quinoxaline ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-1H-indol-3-yl)quinoxaline is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets compared to its analogs, potentially resulting in distinct pharmacological profiles .

Properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-11-5-4-6-12-13(9-19-17(11)12)16-10-18-14-7-2-3-8-15(14)20-16/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQWSTNKEZYSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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